molecular formula C9H4BrClFN B1473723 6-Bromo-7-chloro-8-fluoroquinoline CAS No. 1375069-04-7

6-Bromo-7-chloro-8-fluoroquinoline

Cat. No. B1473723
M. Wt: 260.49 g/mol
InChI Key: QHMLGOVAVIKSDC-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-7-chloro-8-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6th, 7th, and 8th positions with bromine, chlorine, and fluorine atoms respectively .


Physical And Chemical Properties Analysis

6-Bromo-7-chloro-8-fluoroquinoline has a molecular weight of 260.49 g/mol . The InChI key is QHMLGOVAVIKSDC-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Functionalization Techniques

A significant body of work has been dedicated to developing methods for the synthesis and functionalization of fluoroquinoline derivatives. Techniques such as metalation/functionalization sequences have been applied to bromo-fluoroquinolines, enabling the introduction of various functional groups to the quinoline nucleus. For instance, mono- and disubstituted bromo-fluoroquinolines have been converted into carboxylic acids through halogen/metal permutation and carboxylation reactions, showcasing the versatility of these compounds in synthetic chemistry (Ondi, Volle, & Schlosser, 2005).

Structural and Spectroscopic Analysis

Vibrational spectroscopic investigations, including Fourier transform infrared (FTIR) and Raman spectroscopy, have been employed to characterize the structural and electronic properties of chloro-bromo-hydroxyquinolines. These studies provide valuable insights into the molecular structure, vibrational modes, and potential applications of these compounds in material science and sensor technologies (Arjunan, Mohan, Ravindran, & Mythili, 2009).

Biological Activities and Applications

Research on bromo-chloro-fluoroquinoline derivatives has also extended into the realm of biology and medicine, where these compounds are explored for their potential antibacterial and anticancer properties. For instance, derivatives of hydroxyquinoline have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, revealing the impact of halogen substitution on their biological activity (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021). These findings underscore the potential of bromo-chloro-fluoroquinoline derivatives in the development of new therapeutic agents.

Material Science and Photophysics

In the field of material science, brominated hydroxyquinoline has been identified as a photolabile protecting group with high sensitivity to multiphoton excitation, suitable for applications in biological imaging and photopharmacology. Its enhanced photolysis efficiency compared to other caging groups makes it a promising candidate for controlling the release of bioactive molecules in response to light (Fedoryak & Dore, 2002).

properties

IUPAC Name

6-bromo-7-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMLGOVAVIKSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742992
Record name 6-Bromo-7-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-chloro-8-fluoroquinoline

CAS RN

1375069-04-7
Record name 6-Bromo-7-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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